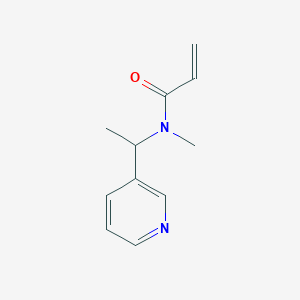
N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as ITAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ITAC is a heterocyclic compound that contains an indazole ring, a thiophene ring, and an azetidine ring.
Aplicaciones Científicas De Investigación
Pharmacological Importance of Indazole Derivatives
Indazole derivatives, including N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, have garnered attention for their pharmacological significance. These compounds, characterized by a pyrazole ring fused with a benzene ring, demonstrate a wide range of biological activities. Recent patents and literature highlight the therapeutic potential of indazole derivatives in treating cancer and inflammatory disorders. Their applications extend to protein kinase disorders beyond cancer and neurodegeneration. The defined mechanism of action of these derivatives opens avenues for developing new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Role in CNS Drug Synthesis
Compounds with heterocyclic moieties, such as N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, are pivotal in synthesizing drugs for Central Nervous System (CNS) disorders. The heteroatoms like nitrogen, sulfur, and oxygen in these heterocycles are instrumental in forming a vast class of organic compounds with potential CNS activity. This activity spectrum ranges from depressive to euphoric and convulsive effects, underscoring the significance of such compounds in CNS drug development (Saganuwan, 2017).
Contributions to Heterocyclic Compound Synthesis
The synthesis of 1,4-disubstituted 1,2,3-triazoles showcases the utility of N-heterocyclic compounds like N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide in drug discovery and material science. These compounds serve as key scaffolds, exhibiting stability to hydrolysis and significant biological activity. Their role in developing drugs with a broad spectrum of biological activities is crucial, providing a foundation for exploring new biologically active 1,2,3-triazoles (Kaushik et al., 2019).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, related to the core structure of N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, have emerged as significant in supramolecular chemistry. Their ability to self-assemble into nanometer-sized rod-like structures has applications ranging from nanotechnology and polymer processing to biomedical fields. This demonstrates the adaptability of such molecules in developing new materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(18-12-4-3-10-7-17-19-13(10)6-12)11-8-20(9-11)16(22)14-2-1-5-23-14/h1-7,11H,8-9H2,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYNCPCHLDUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Methyl-5-[[5-(3-methylbutyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2850832.png)




![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2850838.png)


![N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2850841.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2850843.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2850847.png)


